Dimetridazole

Catalog No.
S526205
CAS No.
551-92-8
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimetridazole

CAS Number

551-92-8

Product Name

Dimetridazole

IUPAC Name

1,2-dimethyl-5-nitroimidazole

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3

InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Dimetridazole; Dimetridazole free base; NSC 226253; RP 8595; Emtryl; Emtrylvet; Emtrymix.

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]

Description

The exact mass of the compound Dimetridazole is 141.0538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226253. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic effects:

  • Research has investigated the effectiveness of dimetridazole against various protozoa, including those causing:**

    • Trichomoniasis )
    • Giardiasis )
    • Histomoniasis Merck Veterinary Manual: Histomoniasis in Poultry:
  • The mechanism of action of dimetridazole is not fully understood, but it is believed to interfere with the parasite's DNA Journal of Experimental Medicine: Action of dimetridazole on Trichomonas vaginalis: )

Other scientific research:

  • Dimetridazole has also been used in scientific research for purposes other than its antiparasitic effects. These include:
    • Investigating its potential use against other microbes International Journal for Parasitology: Activity of dimetridazole against metronidazole-resistant Trichomonas vaginalis isolates and bacterial flora of the vagina:
    • Studying its impact on biological processes within cells Biology of the Cell: In vivo effect of dimetridazole on microtubule assembly in Trichomonas vaginalis:

Dimetridazole is a synthetic nitroimidazole derivative []. It possesses antifungal and antiprotozoal properties, making it useful for controlling infections in various animals []. Its discovery and development as an antiprotozoal agent hold significance in the field of veterinary parasitology [].


Molecular Structure Analysis

Dimetridazole has a five-membered heterocyclic ring structure containing two nitrogen atoms and one oxygen atom. A nitro group (NO2) is attached to one of the carbon atoms in the ring. The molecular formula is C5H7N3O2 [].

The key features of its structure include:

  • The nitroimidazole ring: This core structure is responsible for the antiparasitic activity of dimetridazole [].
  • The nitro group: This electron-withdrawing group contributes to the compound's activity against parasites [].

Chemical Reactions Analysis

Specific information on the synthesis of dimetridazole is not readily available in scientific literature for public access. However, the compound can undergo decomposition reactions. Nitroimidazoles, including dimetridazole, are known to degrade under certain conditions, such as exposure to light or high temperatures [].


Physical And Chemical Properties Analysis

  • Appearance: Almost white to brownish-yellow powder [].
  • Melting point: Data not publicly available.
  • Boiling point: Data not publicly available.
  • Solubility: Soluble in water and some organic solvents [].
  • Stability: Decomposes under light and high temperatures [].

The exact mechanism of action of dimetridazole is not fully elucidated but is believed to be similar to other nitroimidazoles. These compounds likely interfere with the parasite's DNA synthesis by damaging its DNA or disrupting its replication process [, ].

Typical of nitroimidazoles. The nitro group can be reduced under anaerobic conditions, resulting in reactive intermediates that can interact with nucleic acids. This mechanism is similar to that of other nitroimidazoles, such as metronidazole, where the reduction leads to the formation of free radicals that damage microbial DNA . Additionally, Dimetridazole can participate in nucleophilic substitution reactions where the nitro group may be displaced by nucleophiles .

The primary biological activity of Dimetridazole is its effectiveness against protozoan parasites. It operates by disrupting the DNA synthesis of these organisms, leading to cell death. The drug is particularly effective against Trichomonas species and certain types of amoebae . Its selectivity for anaerobic organisms makes it a valuable treatment option in veterinary medicine.

Dimetridazole can be synthesized through several methods involving the reaction of 2-methyl-4-nitroimidazole with various reagents. One common synthesis route involves the nitration of 2-methylimidazole followed by further chemical modifications to introduce the necessary functional groups . The exact conditions and reagents can vary depending on the desired yield and purity of the final product.

Studies have indicated that Dimetridazole may interact with various biological systems. It has been shown to exhibit potential interactions with other drugs and substances, which can affect its efficacy and safety profile. For example, concurrent use with alcohol may lead to adverse reactions similar to those seen with metronidazole, such as disulfiram-like effects . Furthermore, research into its metabolic pathways suggests that it may form active metabolites that contribute to its biological effects .

Dimetridazole shares structural and functional similarities with other nitroimidazoles, notably metronidazole and tinidazole. Below is a comparison highlighting their unique features:

CompoundChemical FormulaMolar Mass (g/mol)Primary UseRegulatory Status
DimetridazoleC5H7N3O2C_5H_7N_3O_2141.13Anti-protozoal in veterinary medicineRestricted/Banned in many areas
MetronidazoleC6H9N3O3C_6H_9N_3O_3171.16Anti-infective for humansWidely used but monitored
TinidazoleC7H8N3OC_7H_8N_3O172.16Treatment of protozoal infectionsApproved for human use

Uniqueness:

  • Dimetridazole is primarily used in veterinary applications and has faced significant regulatory scrutiny due to safety concerns.
  • Metronidazole is more commonly used in human medicine and has a broader spectrum of activity against anaerobic bacteria.
  • Tinidazole offers similar benefits to metronidazole but often has a more favorable dosing regimen due to its longer half-life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

141.053826475 g/mol

Monoisotopic Mass

141.053826475 g/mol

Heavy Atom Count

10

LogP

0.31 (LogP)

Appearance

Solid powder

Melting Point

138.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K59P7XNB8X

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

551-92-8

Wikipedia

Dimetridazole

Use Classification

Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15

A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole

V Arjunan, P Ravindran, R Santhanam, Arushma Raj, S Mohan
PMID: 22763322   DOI: 10.1016/j.saa.2012.05.072

Abstract

The FTIR and FT-Raman spectra of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole have been recorded in the regions 4000-400 and 4000-100 cm(-1), respectively. The conformational analyses were performed and the energies of the different possible conformers were determined. The geometry of different conformers of the compounds were optimised with B3LYP and B3PW91 methods using 6-311++G and aug-cc-pVTZ basis sets to characterise all stationary points as minima. The optimised structural parameters of the most stable conformer were used in the vibrational frequency calculations. The Raman activities were also determined with B3LYP method using 6-311++G basis sets. The force constants obtained from the B3LYP/6-311++G method have been utilised in the normal coordinate analysis. The temperature dependence of the thermodynamic properties heat capacity at constant pressure (C(p)), entropy (S) and enthalpy change (ΔH(0→T)) for both the compounds were also determined by B3LYP/6-311++G method. The total electron density and MESP surfaces of the molecules were constructed by NBO analysis using B3LYP/6-311++G method to display electrostatic potential (electron+nuclei) distribution, molecular shape, size, and dipole moments of the molecule. The electronic properties HOMO and LUMO energies were measured. The influences of nitro and methyl groups on the skeletal modes have been investigated.


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